molecular formula C9H10ClNO3 B2646457 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid CAS No. 2247102-44-7

6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid

Cat. No.: B2646457
CAS No.: 2247102-44-7
M. Wt: 215.63
InChI Key: FSABWJZPKRGEKQ-UHFFFAOYSA-N
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Description

6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H10ClNO3. It is also known by its IUPAC name, 6-chloro-3-isopropoxypicolinic acid . This compound is characterized by the presence of a chloro group at the 6th position, an isopropoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid typically involves the chlorination of 3-propan-2-yloxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Alcohols and Amines: For esterification and amidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while esterification and amidation can produce esters and amides of the original compound .

Scientific Research Applications

6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and isopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-propan-2-yloxypyridine-2-carboxylic acid is unique due to the combination of its chloro, isopropoxy, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-3-propan-2-yloxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)14-6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABWJZPKRGEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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